N-cyclopentyl-2-hydroxy-4-methylbenzamide
Description
N-cyclopentyl-2-hydroxy-4-methylbenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a cyclopentyl group attached to the nitrogen atom of a benzamide structure, which also contains a hydroxyl group at the 2-position and a methyl group at the 4-position of the benzene ring
Properties
IUPAC Name |
N-cyclopentyl-2-hydroxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-11(12(15)8-9)13(16)14-10-4-2-3-5-10/h6-8,10,15H,2-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDLBSAHGZURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-hydroxy-4-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may involve similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-hydroxy-4-methylbenzamide.
Reduction: Formation of N-cyclopentyl-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of 2-hydroxy-4-methyl-5-nitrobenzamide or 2-hydroxy-4-methyl-5-bromobenzamide.
Scientific Research Applications
N-cyclopentyl-2-hydroxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide functionality play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The cyclopentyl group provides hydrophobic interactions that enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-cyclopentyl-2-hydroxy-4-methylbenzamide can be compared with similar compounds such as:
N-cyclopentyl-2-hydroxybenzamide: Lacks the methyl group at the 4-position, which may affect its binding properties and reactivity.
N-cyclopentyl-4-methylbenzamide: Lacks the hydroxyl group at the 2-position, which may reduce its ability to form hydrogen bonds with target molecules.
N-cyclopentyl-2-hydroxy-4-ethylbenzamide: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
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